N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(4-Chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by:
- A 4-chlorophenyl group attached to the sulfonamide nitrogen.
- A 3-methylbenzyl substituent on the adjacent nitrogen.
- A methyl group at position 3 of the triazolopyridine ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-5-3-6-17(13-15)14-26(19-10-8-18(22)9-11-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVCWFMLEPQGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine intermediates under oxidative conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a suitable pyridine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant antimicrobial properties. A study demonstrated the effectiveness of sulfonamide derivatives against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent .
2. Anticancer Potential
The triazolo-pyridine structure has been linked to anticancer activity in various studies. For instance, certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . A specific case study highlighted the compound's ability to inhibit tumor growth in xenograft models .
3. Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It has been studied for its potential to modulate inflammatory pathways in animal models, which could lead to therapeutic applications in diseases characterized by chronic inflammation .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Oxidation : The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
- Reduction : Reduction with agents like lithium aluminum hydride can yield amines.
- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution reactions .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against several pathogens including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at low concentrations of the compound.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound. Utilizing human cancer cell lines, researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent patterns on the aromatic rings and the triazolopyridine core. These variations influence physicochemical properties, bioavailability, and biological activity.
Table 1: Substituent Comparison
*Calculated based on molecular formulas from and .
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in the target compound and 8i enhances metabolic stability compared to electron-donating groups (e.g., 4-methoxybenzyl in 8c) .
- Methyl Substitution : The methyl group at C-3 (common in the target compound and 8c) may improve lipophilicity and membrane permeability .
Physicochemical Properties
Table 2: NMR Chemical Shift Comparison (δ, ppm)
*Data for the target compound are unavailable in the provided evidence.
Key Observations :
- Aromatic Proton Shifts : In 8a, the 3,5-difluorophenyl group causes downfield shifts (7.00–7.45 ppm) due to electron withdrawal, whereas 8c’s 4-methoxybenzyl group shows upfield shifts (6.60–7.60 ppm) from electron donation .
- CH2 Linker : The benzyl CH2 protons resonate near 5.1–5.3 ppm across analogs, indicating minimal steric effects .
Key Observations :
Biological Activity
N-(4-chlorophenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.9 g/mol. Its unique structure features a triazole ring fused to a pyridine ring along with a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 1251679-85-2 |
Antimalarial Activity
Research has indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. A study conducted by researchers at the University of Antwerp synthesized a library of compounds, including sulfonamide derivatives. Among these, certain compounds demonstrated promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The best-performing compounds had inhibitory concentrations (IC50) in the range of 2.24 to 4.98 μM .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial potential. Studies have shown that derivatives of this compound possess activity against various bacterial strains. For instance, certain synthesized triazole derivatives exhibited moderate antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .
The biological efficacy of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase.
- Receptor Interaction : The compound may interact with various receptors involved in inflammatory pathways and cell signaling.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimalarial Research : A virtual screening approach identified several hits from a library of triazolo-pyridine derivatives that were subsequently synthesized and tested for antimalarial activity. The findings suggest that modifications in the side chains can significantly influence biological activity .
- Antimicrobial Studies : In vitro tests demonstrated that modifications in the triazole ring can enhance antimicrobial efficacy against gram-positive bacteria .
Summary of Findings
The biological activities associated with this compound suggest its potential as a therapeutic agent in treating malaria and bacterial infections. The ongoing research into its mechanisms and structure-activity relationships will likely lead to the development of more effective derivatives.
Q & A
Q. Critical parameters :
- Temperature control during coupling to avoid side reactions.
- Stoichiometric excess of amines (1.2–1.5 eq) to drive sulfonamide formation .
Basic: Which spectroscopic and analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and sulfonamide NH (δ 5.5–6.0 ppm, if present) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazole-pyridine region .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~500–550 Da) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
Answer:
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
-
Substituent variations (see table below) impact target binding and pharmacokinetics:
Position Modification Effect Reference 4-Chlorophenyl Replace Cl with F or CF₃ Increased enzyme inhibition (e.g., kinase targets) . 3-Methylbenzyl Bulkier groups (e.g., naphthyl) Improved metabolic stability but reduced solubility . Triazole core N-methylation Reduced cytotoxicity in HEK293 cells . -
Methodology :
- Parallel synthesis of derivatives with automated liquid handlers.
- Assess activity via enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Target engagement assays :
- SPR (Surface Plasmon Resonance) : Confirm direct binding to purported targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA) : Verify target stabilization in cell lysates .
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and publish raw data for cross-study comparison .
Advanced: How can molecular docking and MD simulations elucidate the compound’s mechanism of action?
Answer:
- Docking workflow :
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX ).
- Ligand preparation : Optimize protonation states at physiological pH (e.g., sulfonamide as deprotonated) .
- Pose validation : Compare with co-crystallized inhibitors (RMSD <2.0 Å) .
- MD simulations :
- 100-ns simulations in explicit solvent to assess binding stability (e.g., hydrogen bonds with Glu/Asp residues) .
- Free energy calculations (MM-PBSA) to rank binding affinities .
Advanced: What in vitro models are suitable for assessing metabolic stability and toxicity?
Answer:
- Hepatocyte incubation : Monitor parent compound depletion (use human hepatocytes, 1–4 hrs) to calculate intrinsic clearance .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify off-target effects .
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk (IC₅₀ >10 µM desirable) .
Advanced: How does crystallography aid in understanding substituent effects on the triazolo-pyridine core?
Answer:
- X-ray diffraction :
- Resolve bond angles (e.g., C-SO₂-N) to assess sulfonamide planarity .
- Identify π-π stacking interactions between aromatic substituents and target proteins .
- Case study : A derivative with 4-fluorophenyl showed tighter packing in the crystal lattice, correlating with higher thermal stability (Tm = 215°C) .
Advanced: What statistical methods are recommended for analyzing high-throughput screening data?
Answer:
- Z-factor : Validate assay quality (Z >0.5) .
- PCA (Principal Component Analysis) : Cluster compounds by activity profiles .
- Machine learning : Train random forest models on descriptors (e.g., LogP, polar surface area) to predict toxicity .
Advanced: How can isotopic labeling (e.g., ¹⁴C, ²H) track metabolic pathways?
Answer:
- Synthesis : Incorporate ¹⁴C at the sulfonamide sulfur or triazole nitrogen via modified Curtius rearrangement .
- Metabolite profiling : Use LC-MS/MS to identify hydroxylated or glucuronidated products in hepatocyte media .
- Quantitation : Accelerator Mass Spectrometry (AMS) for ultra-sensitive detection of ¹⁴C-labeled adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
